molecular formula C13H11ClO5 B13929815 7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13929815
M. Wt: 282.67 g/mol
InChI Key: FTRKQTKMXUBRMJ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is a complex organic compound with the molecular formula C13H11ClO5. This compound is known for its unique structural features, which include a naphthalene ring substituted with chloro, hydroxy, and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- typically involves multi-step organic reactions. One common method includes the chlorination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy and methoxy derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions include various substituted naphthalenes, quinones, and other derivatives that retain the core naphthalene structure.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is utilized in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- involves its interaction with specific molecular targets. The chloro, hydroxy, and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, including oxidative stress and enzyme inhibition, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the chloro, hydroxy, and methoxy substitutions.

    7-Chloro-2-naphthalenecarboxylic acid: Contains only the chloro substitution.

    4-Hydroxy-2-naphthalenecarboxylic acid: Contains only the hydroxy substitution.

Uniqueness

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is unique due to the combination of chloro, hydroxy, and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H11ClO5

Molecular Weight

282.67 g/mol

IUPAC Name

7-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H11ClO5/c1-18-10-5-8(14)12(19-2)7-3-6(13(16)17)4-9(15)11(7)10/h3-5,15H,1-2H3,(H,16,17)

InChI Key

FTRKQTKMXUBRMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=CC(=C2)C(=O)O)O)OC)Cl

Origin of Product

United States

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